molecular formula C10H9ClN2 B2445791 4-(Chloromethyl)-1-phenyl-1H-imidazole CAS No. 1314935-79-9

4-(Chloromethyl)-1-phenyl-1H-imidazole

Cat. No.: B2445791
CAS No.: 1314935-79-9
M. Wt: 192.65
InChI Key: QZVCVOTWZWJESS-UHFFFAOYSA-N
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Description

4-(Chloromethyl)-1-phenyl-1H-imidazole (CAS 1314935-79-9) is a versatile aromatic heterocyclic compound that serves as a valuable synthetic intermediate in organic chemistry and medicinal research. With a molecular formula of C10H9ClN2 and a molecular weight of 192.64 g/mol, this compound features a reactive chloromethyl group attached to a phenyl-imidazole core, making it a useful building block for the development of more complex molecules through nucleophilic substitution reactions . Researchers utilize this compound in the synthesis of targeted chemical libraries for pharmaceutical and biological screening. Its structure is characteristic of scaffolds used in drug discovery, suggesting potential applications in developing enzyme inhibitors or receptor ligands. As a solid, it requires specific storage and handling conditions; it should be stored under an inert atmosphere at 2-8°C to maintain stability . Please note that this product is provided and sold for Research Use Only. It is strictly for laboratory applications and is not intended for diagnostic, therapeutic, or any human or veterinary use. Safety Information: This compound is classified with the signal word "Danger" and carries hazard statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), and H335 (May cause respiratory irritation) . Appropriate personal protective equipment and engineering controls, such as the use of gloves and eye/face protection and operating within a fume hood, are essential when handling this material.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-(chloromethyl)-1-phenylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2/c11-6-9-7-13(8-12-9)10-4-2-1-3-5-10/h1-5,7-8H,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZVCVOTWZWJESS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(N=C2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Reactivity and Transformational Chemistry of 4 Chloromethyl 1 Phenyl 1h Imidazole

Nucleophilic Substitution Reactions at the Chloromethyl Moiety

The carbon atom of the chloromethyl group in 4-(chloromethyl)-1-phenyl-1H-imidazole is an electrophilic site, readily undergoing nucleophilic substitution reactions where the chloride ion serves as the leaving group. This transformation is a cornerstone of the compound's synthetic utility, allowing for the introduction of a wide array of functional groups.

Nucleophilic substitution reactions can proceed through two primary mechanisms: the unimolecular (SN1) and the bimolecular (SN2) pathway. The operative mechanism for this compound is heavily dependent on the substrate structure, the nature of the nucleophile, and the reaction conditions, particularly the solvent.

The substrate itself is a primary alkyl chloride derivative. Generally, primary alkyl halides strongly favor the SN2 mechanism due to the low steric hindrance around the reaction center and the high energy of the corresponding primary carbocation that would be required for an SN1 pathway. masterorganicchemistry.compressbooks.pub The SN2 reaction is a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group, resulting in an inversion of stereochemistry if the carbon were chiral. youtube.com The rate of this reaction is dependent on the concentration of both the substrate and the nucleophile (Rate = k[Substrate][Nucleophile]). reddit.com

An SN1 mechanism involves a two-step process: the spontaneous dissociation of the leaving group to form a carbocation intermediate, followed by a rapid attack by the nucleophile. masterorganicchemistry.com The rate-determining first step depends only on the substrate concentration (Rate = k[Substrate]). reddit.com While a primary carbocation is typically unstable, the adjacent imidazole (B134444) ring could potentially stabilize a positive charge through resonance, making an SN1 pathway more plausible than for simple primary alkyl halides. Factors that promote the SN1 mechanism include the use of polar protic solvents (like water or alcohols) which can solvate both the leaving group and the carbocation intermediate, and the use of weak nucleophiles. libretexts.org

For this compound, reactions conducted with strong nucleophiles in polar aprotic solvents (e.g., acetone, DMF) are expected to proceed almost exclusively via the SN2 pathway. The SN1 mechanism might contribute or compete under solvolysis conditions with weak nucleophiles in polar protic solvents.

Table 1: Factors Influencing Reaction Mechanism for this compound
FactorFavors SN1 MechanismFavors SN2 Mechanism
Substrate StructurePotential resonance stabilization of carbocation by imidazole ring.Primary (1°) carbon center with low steric hindrance.
NucleophileWeak nucleophiles (e.g., H₂O, ROH).Strong nucleophiles (e.g., RO⁻, RS⁻, N₃⁻, CN⁻).
SolventPolar protic (e.g., ethanol (B145695), water).Polar aprotic (e.g., acetone, DMF, DMSO).
Leaving GroupChloride is a good leaving group, suitable for both pathways.

The reaction of this compound with oxygen-centered nucleophiles provides a direct route to ethers and esters.

In a classic Williamson ether synthesis, an alcohol is first deprotonated by a strong base, such as sodium hydride (NaH), to form a more potent alkoxide nucleophile. libretexts.org This alkoxide then displaces the chloride from the chloromethyl group in an SN2 reaction to yield the corresponding ether. masterorganicchemistry.comyoutube.com This method is highly efficient for primary halides.

Similarly, carboxylate salts, which are readily formed by deprotonating carboxylic acids, can act as effective nucleophiles. Their reaction with this compound leads to the formation of ester derivatives. An analogous reaction has been reported where 2-(4-chlorophenyl)-4,5-diphenyl-1H-imidazole is alkylated with ethyl chloroacetate (B1199739) in the presence of a base to form the corresponding ester. derpharmachemica.com

Table 2: Reactions with Oxygen-Centered Nucleophiles
NucleophileReagents/ConditionsProduct Type
Alkoxide (RO⁻)Alcohol (ROH), NaH, in THF or DMFEther (R-O-CH₂-Im)
Phenoxide (ArO⁻)Phenol (ArOH), K₂CO₃ or NaOH, in AcetoneAryl Ether (Ar-O-CH₂-Im)
Carboxylate (RCOO⁻)Carboxylic acid (RCOOH), Et₃N or NaHCO₃, in DMFEster (R-COO-CH₂-Im)

Nitrogen-based nucleophiles react readily with this compound to form new carbon-nitrogen bonds. Primary and secondary amines, both aliphatic and aromatic, can be alkylated to produce the corresponding secondary and tertiary amines, respectively. These reactions are typically carried out in the presence of a non-nucleophilic base to neutralize the hydrochloric acid generated during the reaction. Similar reactions have been successfully employed in the synthesis of 2-aminomethylbenzimidazoles from 2-(chloromethyl)-1H-benzimidazole. researchgate.net

The azide (B81097) ion (N₃⁻), typically introduced as sodium azide, is an excellent nucleophile for SN2 reactions. Its reaction with this compound efficiently produces 4-(azidomethyl)-1-phenyl-1H-imidazole. beilstein-journals.orgnih.gov This azido (B1232118) derivative is a versatile synthetic intermediate, which can be subsequently reduced to a primary amine or used in cycloaddition reactions, such as the copper-catalyzed azide-alkyne cycloaddition ("click chemistry").

Table 3: Reactions with Nitrogen-Centered Nucleophiles
NucleophileReagents/ConditionsProduct Type
Primary Amine (RNH₂)K₂CO₃ or Et₃N, in Acetonitrile or DMFSecondary Amine (R-NH-CH₂-Im)
Secondary Amine (R₂NH)K₂CO₃ or Et₃N, in Acetonitrile or DMFTertiary Amine (R₂N-CH₂-Im)
Azide (N₃⁻)NaN₃, in DMF or DMSOAzide (N₃-CH₂-Im)
PhthalimidePotassium Phthalimide, in DMFN-Phthalimidomethyl derivative

Sulfur nucleophiles, which are generally "soft" and highly effective in SN2 reactions, readily displace the chloride from this compound. Thiols (RSH) are converted to their more nucleophilic thiolate (RS⁻) conjugate bases using a mild base, which then react to form thioethers (sulfides). This approach has been used to synthesize a variety of 2-thiomethylbenzimidazoles from the corresponding chloromethyl precursor. researchgate.net

Carbon-centered nucleophiles can be used to form new carbon-carbon bonds. "Soft" nucleophiles like the cyanide ion (CN⁻) or enolates react well with primary halides. The cyanide ion, for instance, would yield the corresponding nitrile, a valuable precursor for carboxylic acids, amines, and amides. For less reactive carbon nucleophiles, organometallic reagents are often employed. While highly reactive Grignard reagents might lead to side reactions, less basic organocuprates (Gilman reagents, R₂CuLi) are well-suited for SN2 displacement on primary halides and would be expected to yield the corresponding alkylated product. youtube.com

Table 4: Reactions with Sulfur and Carbon-Centered Nucleophiles
NucleophileReagents/ConditionsProduct Type
Thiolate (RS⁻)Thiol (RSH), NaH or K₂CO₃, in THF or DMFThioether (R-S-CH₂-Im)
Cyanide (CN⁻)NaCN or KCN, in DMSONitrile (NC-CH₂-Im)
Organocuprate (R₂CuLi)Lithium dialkylcuprate, in Ether or THF, low temp.Alkylated Imidazole (R-CH₂-Im)

Transformations Involving the Imidazole Nucleus and Phenyl Substituent

While the primary reactivity lies at the chloromethyl group, the aromatic rings of this compound can also be functionalized, most notably through metal-mediated cross-coupling reactions. These reactions require the presence of a halide or triflate on either the imidazole or phenyl ring.

The Suzuki-Miyaura and Stille reactions are powerful palladium-catalyzed methods for forming carbon-carbon bonds between sp²-hybridized centers. For this compound to act as a substrate in these reactions, it would first need to be halogenated at a suitable position, for example, at the C2 position of the imidazole ring or on the phenyl group.

Suzuki-Miyaura Coupling: This reaction couples an organoboron reagent (typically a boronic acid or ester) with an organic halide or triflate. organic-chemistry.org Numerous studies have shown successful Suzuki couplings on halogenated imidazole and indazole cores to synthesize biaryl and heteroaryl compounds. nih.govnih.gov For instance, a bromo-substituted derivative of this compound could be reacted with an arylboronic acid in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₂CO₃ or Cs₂CO₃) to form a new C-C bond at the site of halogenation. nih.gov

Stille Coupling: The Stille reaction involves the coupling of an organostannane (organotin) reagent with an organic halide or triflate, also catalyzed by palladium. wikipedia.orglibretexts.org This reaction is known for its tolerance of a wide variety of functional groups. A halogenated derivative of this compound could be coupled with various organostannanes (e.g., arylstannanes, vinylstannanes) to introduce new substituents. Stille couplings have been successfully performed on related nitroimidazole structures. researchgate.net

These cross-coupling strategies significantly expand the synthetic potential of the this compound scaffold, allowing for the construction of complex molecular architectures.

Electrophilic Aromatic Substitution on the Phenyl Ring

The phenyl group of this compound is susceptible to electrophilic aromatic substitution, a fundamental class of reactions for modifying aromatic rings. globalresearchonline.netlkouniv.ac.in The substituent already present on the benzene (B151609) ring—in this case, the 1-(4-(chloromethyl)-1H-imidazolyl) group—governs the rate and regioselectivity of the substitution. wikipedia.org

The imidazole ring, being an electron-rich heteroaromatic system, influences the electron density of the attached phenyl ring. pearson.comquora.com The nitrogen atom at the 1-position of the imidazole ring is directly bonded to the phenyl ring. Its lone pair of electrons can participate in resonance with the phenyl π-system, thereby increasing the electron density on the phenyl ring, particularly at the ortho and para positions. This electron-donating resonance effect (+M) makes the phenyl ring more nucleophilic and thus more reactive towards electrophiles than benzene itself. lkouniv.ac.in Consequently, the 1-(4-(chloromethyl)-1H-imidazolyl) group is considered an activating group and an ortho-, para-director for electrophilic aromatic substitution. wikipedia.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, and sulfonation. The expected products would be the result of substitution at the positions ortho and para to the imidazole substituent.

Nitration: The introduction of a nitro group (–NO₂) onto the phenyl ring is typically achieved using a mixture of concentrated nitric acid and sulfuric acid. This reaction would yield a mixture of ortho- and para-nitro substituted products.

Halogenation: The substitution of a hydrogen atom with a halogen (e.g., bromine or chlorine) is generally carried out in the presence of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃). lkouniv.ac.in The reaction is expected to produce ortho- and para-halogenated derivatives of this compound.

Sulfonation: The introduction of a sulfonic acid group (–SO₃H) can be accomplished by treating the compound with fuming sulfuric acid (H₂SO₄/SO₃). This reaction is reversible and would also lead to ortho- and para-substituted products.

The table below summarizes the expected outcomes for these reactions.

Reaction Reagents Typical Conditions Expected Major Products
NitrationHNO₃, H₂SO₄0-25 °C4-(Chloromethyl)-1-(2-nitrophenyl)-1H-imidazole and 4-(Chloromethyl)-1-(4-nitrophenyl)-1H-imidazole
BrominationBr₂, FeBr₃Room Temperature4-(Chloromethyl)-1-(2-bromophenyl)-1H-imidazole and 4-(Chloromethyl)-1-(4-bromophenyl)-1H-imidazole
SulfonationSO₃, H₂SO₄Room Temperature to mild heating2-(4-(Chloromethyl)-1H-imidazol-1-yl)benzenesulfonic acid and 4-(4-(Chloromethyl)-1H-imidazol-1-yl)benzenesulfonic acid

Oxidative and Reductive Transformations of Specific Functional Groups

Oxidation Pathways of the Chloromethyl Group and Imidazole Derivatives

The oxidation of this compound can target two primary sites: the chloromethyl group and the imidazole ring itself.

Oxidation of the Chloromethyl Group: The chloromethyl group (–CH₂Cl) is a benzylic halide analogue and can be oxidized to an aldehyde (–CHO) and subsequently to a carboxylic acid (–COOH). The oxidation to an aldehyde requires mild and controlled conditions to prevent over-oxidation. The Swern oxidation, which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a suitable method for converting primary alcohols (and by extension, certain halides) to aldehydes without proceeding to the carboxylic acid. organic-chemistry.orgyoutube.comyoutube.com

For the conversion to the corresponding carboxylic acid, stronger oxidizing agents are typically employed. Reagents such as potassium permanganate (B83412) (KMnO₄) or potassium dichromate (K₂Cr₂O₇) under acidic or basic conditions can achieve this transformation.

Oxidation of the Imidazole Ring: The imidazole ring is a heteroaromatic system and is generally resistant to oxidation under mild conditions. acs.org However, under the influence of powerful oxidizing agents or specific biochemical pathways, the ring can undergo degradation. The oxidation of imidazole derivatives by hydroxyl radicals, for instance, has been studied in atmospheric chemistry, leading to ring-opening products. rsc.org In a synthetic context, strong oxidants like ozone (O₃) or hydrogen peroxide under harsh conditions could potentially cleave the imidazole ring. acs.org Studies on the oxidation of substituted imidazoles have shown that the reaction pathway is highly dependent on the nature of the substituents and the oxidant used. nih.govresearchgate.net

The following table outlines potential oxidative transformations.

Target Group Transformation Reagents Product
ChloromethylOxidation to AldehydeDMSO, (COCl)₂, Et₃N (Swern Oxidation)1-Phenyl-1H-imidazole-4-carbaldehyde
ChloromethylOxidation to Carboxylic AcidKMnO₄, heat1-Phenyl-1H-imidazole-4-carboxylic acid
Imidazole RingOxidative DegradationO₃ or other strong oxidantsRing-opened products

Reduction Strategies for Aromatic Moieties and Nitro-Substituted Analogues

Reduction of Aromatic Moieties: The reduction of the phenyl ring in this compound to a cyclohexyl ring is a challenging transformation that requires forcing conditions. Catalytic hydrogenation using hydrogen gas at high pressure and temperature with catalysts such as rhodium on carbon (Rh/C) or ruthenium on alumina (B75360) (Ru/Al₂O₃) is typically necessary to achieve the saturation of the aromatic ring. The imidazole ring is generally more resistant to catalytic hydrogenation than the benzene ring.

Reduction of Nitro-Substituted Analogues: The reduction of nitro-substituted analogues, such as 4-(chloromethyl)-1-(4-nitrophenyl)-1H-imidazole, is a common and versatile transformation in organic synthesis. The nitro group can be selectively reduced to various oxidation states, most commonly to a hydroxylamine (B1172632) or an amine. mdpi.commdpi.com

Reduction to Hydroxylamine: The partial reduction of a nitro group to a hydroxylamine can be achieved using specific reducing agents. For example, zinc dust in the presence of ammonium (B1175870) chloride or catalytic transfer hydrogenation under controlled conditions can yield the corresponding phenylhydroxylamine derivative. mdpi.com

Reduction to Amine: The complete reduction of the nitro group to a primary amine (–NH₂) is a widely used reaction. nih.gov This can be accomplished through several methods, including:

Catalytic Hydrogenation: Using hydrogen gas with a metal catalyst like palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel is a very efficient method. mdpi.com

Metal-Acid Systems: Classic methods involve the use of metals such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). mdpi.com Tin(II) chloride (SnCl₂) in concentrated HCl is also a common reagent for this purpose.

These reduction reactions are crucial for introducing an amino group, which can then be further functionalized, making nitro-substituted imidazoles valuable synthetic intermediates. nih.gov

The table below summarizes various reduction strategies for nitro-substituted analogues.

Substrate Target Transformation Reagents and Conditions Major Product
4-(Chloromethyl)-1-(nitrophenyl)-1H-imidazoleReduction of Phenyl RingH₂, Rh/C, high pressure/temperature4-(Chloromethyl)-1-cyclohexyl-1H-imidazole
4-(Chloromethyl)-1-(nitrophenyl)-1H-imidazoleNitro to HydroxylamineZn, NH₄Cl, H₂O4-(Chloromethyl)-1-(hydroxylaminophenyl)-1H-imidazole
4-(Chloromethyl)-1-(nitrophenyl)-1H-imidazoleNitro to AmineH₂, Pd/C, EtOH4-(4-(Chloromethyl)-1H-imidazol-1-yl)aniline
4-(Chloromethyl)-1-(nitrophenyl)-1H-imidazoleNitro to AmineSnCl₂·2H₂O, HCl, EtOH4-(4-(Chloromethyl)-1H-imidazol-1-yl)aniline
4-(Chloromethyl)-1-(nitrophenyl)-1H-imidazoleNitro to AmineFe, HCl4-(4-(Chloromethyl)-1H-imidazol-1-yl)aniline

Applications As a Building Block in Complex Organic Synthesis

Synthesis of Advanced Heterocyclic Scaffolds and Architectures

The unique arrangement of functional groups in 4-(chloromethyl)-1-phenyl-1H-imidazole facilitates its use in creating sophisticated heterocyclic structures, particularly those containing fused ring systems.

Fused imidazole (B134444) ring systems are prevalent in biologically active molecules and functional materials. organic-chemistry.org The synthesis of these structures often relies on intramolecular cyclization reactions, where a reactive side chain on the imidazole ring reacts with another part of the molecule to form a new ring. The chloromethyl group in this compound is an ideal electrophilic partner for such cyclizations.

For example, the chloromethyl group can be subjected to nucleophilic substitution by a suitably positioned nucleophile within the same molecule or a reacting partner, leading to the formation of a new heterocyclic ring fused to the imidazole core. Methodologies like iron-catalyzed C-H amination and cyclization under aerobic conditions represent modern approaches to constructing imidazole-fused rings, such as Imidazo[1,5-a]pyridines and related systems. organic-chemistry.org While specific examples starting directly from this compound are not extensively detailed, the general principle involves leveraging the reactivity of the C-Cl bond to forge new C-N or C-C bonds in an intramolecular fashion, a common strategy in heterocyclic chemistry. researchgate.netmdpi.com

Table 1: Representative Strategies for Fused Imidazole Synthesis

Method Key Transformation Potential Fused System Reference
Intramolecular N-Arylation Copper-catalyzed C-N bond formation from o-chlorinated arylhydrazones. N-phenyl-1H-indazoles beilstein-journals.org
Iron-Catalyzed C-H Amination Aerobic oxidative cyclization of benzylamine (B48309) derivatives. Imidazo[1,5-a]pyridines organic-chemistry.org

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules from three or more starting materials in a single step, enhancing efficiency and atom economy. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly prominent for generating peptide-like structures and diverse heterocyclic scaffolds. organic-chemistry.orgnih.gov

The this compound scaffold can be incorporated into MCRs after suitable functional group transformation. For instance, the chloromethyl group can be converted into other key functionalities required for these reactions, such as an amine, an aldehyde, a carboxylic acid, or an isocyanide. This derivatization allows the stable phenyl-imidazole core to be integrated into the final complex product.

Ugi Reaction : This four-component reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to form a bis-amide. wikipedia.org By converting the chloromethyl group of this compound into any of these four components, the entire moiety can be introduced into the final product, rapidly generating structural complexity. organic-chemistry.orgnih.gov The reaction proceeds through the formation of an imine, which then reacts with the isocyanide and the carboxylic acid, followed by a Mumm rearrangement to yield the stable product. wikipedia.orgnih.gov

Passerini Reaction : This three-component reaction combines an aldehyde (or ketone), a carboxylic acid, and an isocyanide to produce an α-acyloxy amide. wikipedia.orgorganic-chemistry.org Similar to the Ugi reaction, derivatizing the chloromethyl group allows for the incorporation of the phenyl-imidazole unit into the products of this reaction, which are valuable intermediates in medicinal chemistry. wikipedia.orgnih.gov

The utility of MCRs lies in their ability to create large libraries of structurally diverse molecules from readily available building blocks, making them a cornerstone of modern drug discovery and materials science. nih.govresearchgate.net

Role in the Generation of Chemically Diverse Compound Libraries for Research Purposes

The creation of compound libraries for high-throughput screening is a fundamental strategy in the search for new pharmaceuticals and functional materials. A key requirement for this approach is a "scaffold" molecule that can be easily and systematically modified. This compound is an excellent candidate for such a scaffold due to the predictable reactivity of its chloromethyl group.

This group serves as a versatile electrophilic handle, enabling facile C-alkylation reactions with a vast array of nucleophiles. This allows for the systematic introduction of diverse functional groups and structural motifs onto the phenyl-imidazole core. This concept, known as diversity-oriented synthesis, aims to explore chemical space efficiently. nih.govrsc.org

Table 2: Examples of Nucleophiles for Library Synthesis

Nucleophile Class Functional Group Introduced Potential Application Area
Amines (primary, secondary) Substituted aminomethyl groups Pharmaceuticals, Catalysis
Thiols Thioether linkages Materials Science, Medicinal Chemistry
Phenols/Alcohols Ether linkages Agrochemicals, Polymers
Dithiocarbamates Dithiocarbamate esters Fungicides, Ligands

By reacting this compound with arrays of different nucleophiles, researchers can rapidly generate large libraries of related compounds. researchgate.netsapub.org Each compound in the library retains the core phenyl-imidazole structure but possesses a unique side chain, allowing for a systematic investigation of structure-activity relationships (SAR).

Precursor to Functionalized Imidazole Derivatives in Materials Science Research

Imidazole-based compounds, particularly imidazolium (B1220033) salts, are cornerstones in the field of materials science, most notably as ionic liquids (ILs). researchgate.net Ionic liquids are salts with melting points below 100 °C that exhibit unique properties like low vapor pressure, high thermal stability, and tunable solubility. researchgate.netnih.gov

This compound is a valuable precursor for synthesizing specialized ionic liquids. The synthesis of imidazolium-based ILs typically involves the quaternization of a nitrogen atom in the imidazole ring via alkylation. rsc.org The chloromethyl group on the phenyl ring provides a reactive site that can be used to link the phenyl-imidazole moiety to other molecules or surfaces. For instance, it can serve as an alkylating agent to quaternize another imidazole molecule, creating a dimeric or oligomeric ionic liquid structure.

Furthermore, the imidazole ring itself can be functionalized to create polymerizable ionic liquids or "ionic liquid monomers". researchgate.net These monomers can then be used to synthesize advanced polymers with tailored ionic conductivity, thermal stability, and mechanical properties for applications in batteries, capacitors, and separation membranes. The ability to easily modify the imidazole core, for which this compound is a useful starting point, allows for fine-tuning of these material properties. nih.govnih.gov

Contributions to Methodological Advancements in Organic Chemistry

The development of new synthetic methods is crucial for advancing the capabilities of organic chemistry. Versatile reagents and building blocks often play a central role in the discovery and optimization of novel chemical reactions. While this compound is a substrate, its unique reactivity can also drive methodological innovation.

For example, its use in exploring new catalytic systems for C-Cl bond activation could lead to novel cross-coupling methodologies. The development of efficient and selective reactions for functionalizing the imidazole core is an active area of research, with methods for direct C-H arylation being a significant advancement. nih.gov Substrates like this compound can serve as test cases for these new transformations, helping to define their scope and limitations.

Moreover, the synthesis of this compound and its derivatives can itself lead to new procedures. The development of novel, efficient, and environmentally friendly methods for synthesizing substituted imidazoles, including one-pot and solvent-free conditions, is an ongoing goal in green chemistry. asianpubs.orgnih.gov Research focused on the synthesis of complex imidazole derivatives often yields new insights into reaction mechanisms and catalytic processes. nih.govnih.gov

Mechanistic and Theoretical Investigations of 4 Chloromethyl 1 Phenyl 1h Imidazole

Computational Chemistry Approaches

Computational chemistry provides powerful tools to investigate the intrinsic properties of molecules, offering insights into their structure, stability, and reactivity. For 4-(chloromethyl)-1-phenyl-1H-imidazole, these methods can predict its behavior in chemical reactions and its interactions with other molecules.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules. Such studies on imidazole (B134444) derivatives provide valuable information about how the arrangement of electrons influences the molecule's chemical behavior.

DFT calculations on related imidazole derivatives have been used to determine various electronic properties, as illustrated in the table below. These parameters are crucial for understanding the molecule's reactivity and kinetic stability.

ParameterCalculated Value (eV) for a related imidazole derivativeSignificance
HOMO Energy-5.61Indicates the molecule's ability to donate electrons.
LUMO Energy-1.74Indicates the molecule's ability to accept electrons.
HOMO-LUMO Gap (ΔE)3.87Relates to the chemical reactivity and kinetic stability of the molecule.

The data in this table is based on a representative imidazole derivative from a DFT study and is intended to be illustrative of the types of parameters calculated. orientjchem.org

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. The distribution of these orbitals in this compound is critical for predicting its reaction pathways.

In a typical nucleophilic substitution reaction involving the chloromethyl group, the LUMO is expected to be localized on the σ* anti-bonding orbital of the C-Cl bond. This localization makes the carbon atom of the chloromethyl group highly susceptible to nucleophilic attack. FMO analysis of similar chloro-substituted imidazole derivatives confirms that the LUMO is often centered on the carbon-halogen bond, facilitating nucleophilic substitution. wuxiapptec.com

The HOMO, on the other hand, is likely to be distributed across the π-system of the imidazole and phenyl rings. The precise location of the HOMO can indicate the most probable sites for electrophilic attack. For many imidazole derivatives, the HOMO is concentrated around the imidazole ring and any electron-donating substituents. orientjchem.org

Molecular OrbitalPredicted Location of High DensityImplication for Reactivity
HOMOImidazole and phenyl ringsSite for electrophilic attack.
LUMOσ* orbital of the C-Cl bond in the chloromethyl groupSite for nucleophilic attack.

The three-dimensional structure and intermolecular interactions of this compound play a significant role in its physical properties and biological activity. Conformational analysis helps to identify the most stable arrangement of the atoms in the molecule.

For 1-phenyl-1H-imidazole derivatives, a key conformational feature is the dihedral angle between the imidazole and phenyl rings. This angle is influenced by steric hindrance and electronic effects of substituents on both rings. Computational studies on similar molecules have shown that there is a delicate balance between a planar conformation, which maximizes π-conjugation, and a twisted conformation, which minimizes steric repulsion.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, are crucial in the solid state and in biological systems. While this compound does not have a classic hydrogen bond donor, the nitrogen atom at position 3 of the imidazole ring can act as a hydrogen bond acceptor. The phenyl and imidazole rings can also participate in π-π stacking interactions, which are important for crystal packing and binding to biological targets. Studies on phenylimidazoles have highlighted the importance of N–H···N intermolecular interactions in their crystal structures, which influence their cohesive energies. wikipedia.orgwikiwand.com

Elucidation of Reaction Mechanisms

Understanding the mechanisms of reactions involving this compound is fundamental for its synthesis and for predicting its reactivity in various chemical transformations.

The chloromethyl group at the C4 position of the imidazole ring is a reactive site for nucleophilic substitution reactions. The most probable mechanism for this transformation is a bimolecular nucleophilic substitution (SN2) reaction.

In an SN2 reaction, a nucleophile attacks the carbon atom of the chloromethyl group, and the chloride ion is displaced in a single, concerted step. The reaction proceeds through a high-energy transition state where the nucleophile and the leaving group are partially bonded to the carbon atom.

Transition state analysis using computational methods can provide detailed information about the geometry and energy of this transition state. For a typical SN2 reaction, the transition state is characterized by a trigonal bipyramidal geometry around the central carbon atom. sciforum.netgithub.io The energy barrier for the reaction, which determines the reaction rate, can be calculated as the difference in energy between the reactants and the transition state.

Computational studies on SN2 reactions of similar chloromethyl-substituted heterocycles can provide insights into the factors that influence the reaction rate, such as the nature of the nucleophile, the solvent, and the electronic properties of the imidazole ring.

The synthesis of this compound can be achieved through various synthetic routes. Understanding the mechanistic pathways of these reactions is crucial for optimizing reaction conditions and improving yields.

One common method for the synthesis of substituted imidazoles is the Debus-Radziszewski synthesis, which is a multi-component reaction involving a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgwikiwand.comscribd.comresearchgate.netresearchgate.net The mechanism is thought to involve the initial condensation of the dicarbonyl compound with ammonia to form a diimine, which then reacts with the aldehyde.

The introduction of the phenyl group at the N1 position is typically achieved through an N-arylation reaction. The mechanism of copper- or palladium-catalyzed N-arylation of imidazoles has been extensively studied and generally involves an oxidative addition, ligand exchange, and reductive elimination sequence.

The chloromethyl group can be introduced at the C4 position through various functionalization reactions. For instance, a hydroxymethyl group at C4 can be converted to a chloromethyl group using a chlorinating agent like thionyl chloride. prepchem.com The mechanism of this reaction involves the formation of a chlorosulfite intermediate, followed by an intramolecular SNi (substitution nucleophilic internal) reaction or an intermolecular SN2 attack by a chloride ion.

Despite a comprehensive search for scientific literature and data pertaining to the chemical compound "this compound" (CAS No. 102769-86-8), detailed experimental data required to fully populate the requested sections on its advanced spectroscopic and crystallographic characterization is not available in the public domain.

While numerous studies report on the synthesis and characterization of various imidazole derivatives, including isomers and related structures, specific and complete datasets for ¹H and ¹³C NMR, IR and Raman spectroscopy, High-Resolution Mass Spectrometry, and X-ray crystallography for this compound could not be located.

Constructing a scientifically accurate and thorough article as per the user's detailed outline is contingent on the availability of published research findings. Without access to primary experimental data from peer-reviewed sources, generating the requested content would lead to speculation and scientific inaccuracy. Therefore, the article cannot be generated at this time.

Future Research Directions and Unexplored Avenues for 4 Chloromethyl 1 Phenyl 1h Imidazole

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

While established methods for the synthesis of imidazole (B134444) derivatives exist, the pursuit of more efficient, sustainable, and cost-effective routes is a perpetual goal in organic chemistry. Future research should focus on methodologies that align with the principles of green chemistry, minimizing waste and energy consumption.

Key areas for development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to accelerate reaction times, increase yields, and improve product selectivity in the synthesis of various imidazole frameworks. researchgate.net Applying MAOS to the synthesis of 4-(Chloromethyl)-1-phenyl-1H-imidazole and its subsequent derivatives could significantly reduce reaction times from hours to minutes.

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single pot to form a product containing substantial portions of all reactants, are highly atom-economical. bohrium.com Designing a novel MCR pathway for this specific imidazole could streamline its production, bypassing the isolation of intermediates and reducing solvent usage. bohrium.comasianpubs.org

Novel Catalysis: The exploration of new catalytic systems, such as nano-catalysts or metal-organic frameworks (MOFs), could offer unprecedented efficiency and selectivity. nih.gov For instance, a heterogeneous catalyst could simplify product purification and allow for catalyst recycling, enhancing the process's sustainability. organic-chemistry.org

Synthetic StrategyPotential AdvantagesKey Research Focus
Microwave-Assisted SynthesisReduced reaction times, higher yields, energy efficiency. researchgate.netOptimization of irradiation parameters (power, temperature, time) for key synthetic steps.
Multicomponent Reactions (MCRs)High atom economy, reduced waste, operational simplicity. bohrium.comDesign of a one-pot reaction combining precursors for the phenyl, imidazole, and chloromethyl moieties.
Sustainable CatalysisUse of reusable catalysts (e.g., nano-catalysts), milder reaction conditions, reduced environmental impact. nih.govorganic-chemistry.orgDevelopment of novel heterogeneous catalysts for the N-arylation and chloromethylation steps.
Solvent-Free ReactionsElimination of hazardous organic solvents, simplified workup, reduced waste. asianpubs.orgInvestigating solid-state or melt-phase reactions for the imidazole core formation.

Exploration of Unprecedented Reactivity Patterns and Transformation Pathways

The chloromethyl group is a highly reactive handle for nucleophilic substitution, but its full synthetic potential, along with the reactivity of the imidazole core, remains to be explored. Future studies could uncover novel transformations, leading to diverse molecular architectures.

Radical-Mediated Reactions: Investigating the behavior of this compound under radical-generating conditions could open pathways to C-C and C-heteroatom bond formations that are inaccessible through traditional ionic mechanisms.

Transition-Metal Catalyzed Cross-Coupling: While the chloromethyl group is typically used in substitutions, its potential in cross-coupling reactions (e.g., Suzuki, Stille, or Sonogashira couplings) after conversion to a more suitable organometallic species is an underexplored avenue.

Reactivity of the Imidazole Ring: The imidazole core itself can participate in various reactions. For instance, computational studies on the reaction of the basic imidazole ring with atmospheric oxidants like ozone (O₃) and nitrate (B79036) radicals (NO₃•) have shown that the ring is susceptible to oxidation, which could be harnessed synthetically. acs.orgresearchgate.net Understanding and controlling the regioselectivity of electrophilic substitution on the phenyl or imidazole rings could yield novel isomers with distinct properties.

Integration into Flow Chemistry and Automated Synthesis Platforms for High-Throughput Research

Flow chemistry offers significant advantages over traditional batch synthesis, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org Integrating the synthesis of this compound derivatives into continuous-flow systems could revolutionize its production and application in high-throughput screening.

Telescoped Synthesis: A multi-step synthesis, where intermediates are not isolated, can be designed in a continuous-flow system. nih.govyoutube.com This would allow for the rapid generation of a library of derivatives from the parent compound, facilitating drug discovery and materials science research.

Safe Handling of Reactive Intermediates: Flow reactors are adept at handling hazardous reagents or unstable intermediates due to the small reaction volumes and superior heat and mass transfer. acs.orgyoutube.com This could enable the use of more reactive precursors or the exploration of high-energy reaction conditions safely.

Automated Library Generation: Combining flow chemistry with automated purification and analysis platforms would enable the creation of large, diverse libraries of imidazole-based compounds for biological screening, accelerating the discovery of new lead compounds. youtube.com

Advanced Computational Modeling for Precise Structure-Reactivity Relationship Prediction

Computational chemistry provides powerful tools for predicting molecular properties and reaction outcomes, guiding experimental work and saving significant resources.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure and reactivity of this compound. rsc.org Such studies can predict the most likely sites for electrophilic or nucleophilic attack, elucidate reaction mechanisms, and calculate activation energies for potential transformations. acs.orguns.ac.rs

Quantitative Structure-Activity Relationship (QSAR): For applications in drug design, 3D-QSAR models like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) can be developed. tandfonline.comnih.gov These models correlate the structural features of a series of derivatives with their biological activity, providing a predictive framework for designing more potent compounds. researchgate.netrjptonline.org

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the interaction of imidazole derivatives with biological targets, such as enzymes or receptors, providing insights into binding modes and affinities that are crucial for rational drug design. researchgate.net

Computational MethodApplication AreaPredicted Insights
Density Functional Theory (DFT)Reaction mechanism and reactivity prediction. rsc.orgMolecular orbital energies (HOMO/LUMO), electrostatic potential maps, transition state energies. uns.ac.rsresearchgate.net
Quantitative Structure-Activity Relationship (QSAR)Drug design and optimization. researchgate.netnih.govCorrelation of physicochemical properties with biological activity; prediction of activity for novel structures. tandfonline.comnih.gov
Molecular DockingLigand-protein interaction studies. nih.govBinding affinity, orientation within the active site, key intermolecular interactions.
Molecular Dynamics (MD)Understanding dynamic behavior of ligand-receptor complexes.Conformational stability, solvent effects, free energy of binding. researchgate.net

Design and Synthesis of Chemically Innovative Imidazole-Based Frameworks

The true value of this compound lies in its role as a building block for more complex and functional molecules. Future research will undoubtedly focus on using this scaffold to construct novel frameworks with tailored properties.

Hybrid Molecules: The synthesis of hybrid compounds that link the phenyl-imidazole core to other pharmacophores (e.g., triazoles, chalcones, or sulfonamides) is a promising strategy for developing new therapeutic agents with potentially synergistic or novel mechanisms of action. nih.govnih.govnih.gov

Macrocycles and Constrained Scaffolds: Incorporating the imidazole unit into macrocyclic structures or other conformationally restricted frameworks can lead to compounds with high binding affinity and selectivity for biological targets.

Functional Materials: Beyond medicine, imidazole-based structures are components of ionic liquids, ligands for catalysts, and building blocks for porous materials like zeolitic imidazole frameworks (ZIFs). The specific substitution pattern of this compound could be exploited to create new materials with unique electronic, optical, or catalytic properties.

The continued exploration of these research avenues will ensure that this compound remains a valuable and dynamic platform for innovation across the chemical sciences.

Q & A

Q. How can this compound be functionalized for use in metal-organic frameworks (MOFs)?

  • Methodology : React with thiol- or amine-functionalized linkers (e.g., mercaptosuccinic acid) under Sonogashira conditions. Characterize MOFs via PXRD and BET analysis to assess porosity and ligand coordination .

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